molecular formula C26H22N6O2S2 B2420301 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-39-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2420301
CAS No.: 393839-39-9
M. Wt: 514.62
InChI Key: KNMIJWPWZWJRRM-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22N6O2S2 and its molecular weight is 514.62. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c1-17-8-7-11-19(14-17)32-22(15-27-24(34)18-9-3-2-4-10-18)30-31-26(32)35-16-23(33)29-25-28-20-12-5-6-13-21(20)36-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMIJWPWZWJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features several key functional groups:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Triazole ring : Associated with a variety of biological activities including antifungal and anticancer effects.
  • Benzamide structure : Often linked to neuroactive compounds and has potential implications in drug design.

The molecular formula of the compound is C25H22N6O3S2C_{25}H_{22}N_{6}O_{3}S_{2} with a molecular weight of approximately 518.61518.61 g/mol .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits significant antimicrobial activity. The presence of the benzo[d]thiazole and triazole moieties is particularly noteworthy as these structures are known to enhance bioactivity against various pathogens . Research indicates that derivatives of benzothiazole have shown efficacy against bacteria and fungi, making this compound a candidate for further exploration in antimicrobial therapy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, benzothiazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines . The specific activity of this compound in this regard remains to be fully elucidated through experimental studies.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes, which is a common mechanism for many therapeutic agents. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . Molecular docking studies could further clarify the binding interactions between this compound and target enzymes.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structural frameworks possess significant biological activity. A study on benzothiazole derivatives highlighted their effectiveness against various pathogens with minimal inhibitory concentrations (MICs) often below 50 µg/mL . These findings underscore the potential of this compound as a lead compound for further development.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications on the benzothiazole or triazole rings could enhance potency or selectivity against specific targets. For instance, the introduction of different substituents on the triazole ring has been shown to significantly affect biological activity .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which are critical in the ongoing battle against antibiotic resistance. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of several derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:

CompoundBacteria TestedActivity (%)
7bStaphylococcus aureus83.3
7bBacillus subtilis82.6
7bEscherichia coli64.0
7bPseudomonas aeruginosa86.9

These findings indicate that the tested derivatives outperform standard antibiotics like ampicillin, suggesting their potential as new therapeutic agents in treating bacterial infections .

Anticancer Properties

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has also been evaluated for its anticancer properties. Its structural components allow it to interact with various biological targets involved in cancer progression.

Case Study: Hep3B Cell Line

In vitro studies on Hep3B (hepatocellular carcinoma) cell lines revealed that certain derivatives exhibit significant cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
2b5.46Disruption of spheroid formation
2e12.58Binding to tubulin similar to CA-4

The results indicate that these compounds can disrupt normal cellular architecture and inhibit cancer progression by inducing cell aggregation into spheroids .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The ability to scavenge free radicals is essential for mitigating oxidative stress-related diseases.

Antioxidant Efficacy

Using the ABTS method, the following inhibition percentages were recorded:

Compound% Inhibition (compared to Ascorbic Acid)
7a62.0
7b54.9

These results suggest that the compound can effectively reduce oxidative stress, contributing to its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings from SAR studies include:

Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.

Substituents on Phenyl Ring : Electron-donating groups improve interaction with target proteins.

Binding Affinity : Molecular docking studies have demonstrated strong binding interactions with various protein targets, indicating a mechanism through which these compounds exert their biological effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing derivatives of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : Derivatives of this compound class are typically synthesized via multi-step reactions. For example, thioether linkages can be introduced by reacting 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane, followed by purification via recrystallization . Key intermediates are characterized using IR spectroscopy (to confirm carbonyl and thioamide groups), NMR (for proton environments and substitution patterns), and mass spectrometry (to validate molecular weights) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm), methyl groups from m-tolyl (δ ~2.3 ppm), and acetamide protons (δ ~4.2 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, e.g., [M+H]⁺ for molecular weight validation .

Q. What biological assays are commonly used to evaluate the anticancer potential of such compounds?

  • Methodological Answer :

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Apoptosis Studies : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
  • Molecular Docking : Preliminary screening against targets like EGFR or tubulin to predict binding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the synthesis of the benzothiazole-triazole-thioacetamide core?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance solubility of intermediates .
  • Catalyst Optimization : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates nucleophilic substitution .
  • Temperature Control : Reflux at 60–80°C ensures complete reaction while minimizing side products .
  • Computational Tools : Bayesian optimization algorithms can model reaction parameters (e.g., time, stoichiometry) to predict high-yield conditions .

Q. What strategies address synthetic challenges in purifying multi-heterocyclic derivatives like this compound?

  • Methodological Answer :

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients separates polar byproducts .
  • Recrystallization : Ethanol or ethanol-DMF mixtures yield high-purity crystals .
  • pH Adjustment : Acidic/basic workups remove unreacted starting materials (e.g., excess amines or carboxylic acids) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Substituent Variation : Modify the m-tolyl group (e.g., electron-withdrawing groups like -NO₂ or halogens) to enhance target binding .
  • Bioisosteric Replacement : Replace the benzothiazole moiety with benzimidazole or oxadiazole to assess activity retention .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (e.g., acetamide) and hydrophobic (e.g., triazole) regions using 3D-QSAR models .

Q. How do researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Target Validation : Confirm mechanism via Western blot (e.g., caspase-3 for apoptosis) or kinase inhibition assays .

Q. What role do computational methods play in predicting the binding affinity of this compound to cancer-related targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with tubulin (PDB ID: 1SA0) or EGFR (PDB ID: 1M17), prioritizing derivatives with low binding energies .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify persistent hydrogen bonds or π-π stacking .
  • ADMET Prediction : SwissADME or pkCSM models predict bioavailability, reducing late-stage attrition .

Notes on Data Interpretation

  • Contradictory Bioactivity : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound aggregation. Confirm solubility via dynamic light scattering (DLS) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, inert atmosphere) rigorously, as moisture-sensitive steps (e.g., chloroacetyl chloride coupling) may vary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.